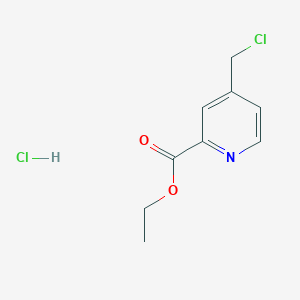
Ethyl 4-(chloromethyl)picolinate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(chloromethyl)picolinate hydrochloride: is a chemical compound with the molecular formula C₉H₁₁Cl₂NO₂. It is a derivative of picolinic acid, where the ethyl ester is substituted at the 4-position with a chloromethyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(chloromethyl)picolinate hydrochloride typically involves the chloromethylation of ethyl picolinate. One common method includes the reaction of ethyl picolinate with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane at low temperatures (5-10°C) to achieve high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure purity and yield. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(chloromethyl)picolinate hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents like dimethylformamide or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride in solvents like tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Substituted picolinates with various functional groups.
Oxidation: Picolinic acid derivatives.
Reduction: Ethyl 4-methylpicolinate.
Scientific Research Applications
Ethyl 4-(chloromethyl)picolinate hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(chloromethyl)picolinate hydrochloride involves its interaction with nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways depend on the specific application, such as enzyme inhibition or receptor binding in biological systems.
Comparison with Similar Compounds
Ethyl picolinate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Methyl 4-(chloromethyl)picolinate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its reactivity and solubility.
4-(Chloromethyl)pyridine: Lacks the ester group, making it more basic and less soluble in organic solvents.
Uniqueness: Ethyl 4-(chloromethyl)picolinate hydrochloride is unique due to its combination of the chloromethyl group and the ethyl ester, providing a balance of reactivity and solubility. This makes it a versatile intermediate in organic synthesis and valuable in various research applications.
Properties
Molecular Formula |
C9H11Cl2NO2 |
|---|---|
Molecular Weight |
236.09 g/mol |
IUPAC Name |
ethyl 4-(chloromethyl)pyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-2-13-9(12)8-5-7(6-10)3-4-11-8;/h3-5H,2,6H2,1H3;1H |
InChI Key |
BFNDTNYWBIRKRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)CCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















